Methoxyphenone
Description
Historical Context and Evolution of Research on Methoxyphenone Derivatives
The historical research on this compound derivatives is intertwined with the study of natural products and the development of organic synthesis. Compounds like guaiacol (B22219) (2-methoxyphenol) are found in natural sources such as wood smoke and lignin (B12514952) breakdown products, and their properties have been investigated for many years. nih.govsolubilityofthings.com Early research likely focused on their isolation, characterization, and basic chemical reactions.
The evolution of research has seen a shift from simple characterization to more complex studies involving the synthesis of novel derivatives and the investigation of their specific biological activities. For instance, the synthesis of chalcone (B49325) derivatives from methoxyacetophenone has been explored using various methods, including conventional and green chemistry approaches, highlighting the ongoing efforts to develop more efficient and environmentally friendly synthetic routes. scitepress.orgrasayanjournal.co.injocpr.com The study of reaction mechanisms and the influence of substituents, such as nitro groups on chalcone synthesis involving methoxyacetophenone, represent a part of this evolution in understanding the chemical reactivity of these compounds. jocpr.com
Furthermore, the study of the conformational landscape of methoxyphenol isomers using techniques like millimeter-wave spectroscopy and quantum chemistry calculations indicates a progression towards a deeper understanding of their molecular structures and properties at a fundamental level. aip.orgresearchgate.net This detailed analysis helps explain their behavior and reactivity.
Current Landscape and Significance in Advanced Chemical and Biomedical Research
The current research landscape for this compound and related compounds is diverse, with significant interest in their potential applications in medicinal chemistry, materials science, and environmental science. ontosight.ai
In biomedical research, methoxyphenol derivatives are being investigated for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aiiomcworld.comresearchgate.nethilarispublisher.comresearchgate.net For example, studies have explored methoxyphenol derivatives as potential reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis. nih.govtandfonline.com Research findings indicate that certain ferulic acid analogs, which contain a methoxyphenol scaffold, show promise as MPO inhibitors and can inhibit the oxidation of high-density lipoprotein (HDL). nih.govtandfonline.com
Another area of research involves the synthesis and evaluation of methoxyacetophenone substituted chalcones for their potential as anticancer agents. sciforum.net These studies focus on the cytotoxicity of these compounds against various cancer cell lines. sciforum.net Additionally, 2,3-dihydroxy-4-methoxyacetophenone has been investigated for its neuroprotective and cognitive-enhancing activities, linked to its antioxidant properties. nih.gov
In chemical research, this compound derivatives serve as valuable building blocks in the synthesis of a variety of compounds, including pharmaceuticals and fragrances. solubilityofthings.comfiveable.mesolubilityofthings.com The methoxy (B1213986) group and other functional groups on these molecules influence their reactivity and spectroscopic properties, which are crucial for their identification and quantification. fiveable.me Research also delves into the synthesis of polymers from monomers like p-methoxyphenol, evaluating their antioxidant behavior. researchgate.net
The significance of these compounds is also recognized in environmental science, particularly in the study of biomass burning emissions and the formation of secondary organic aerosols, where methoxyphenols are key components. aip.orgresearchgate.netresearchgate.net Research utilizes techniques like pyrolysis-gas chromatography-mass spectrometry to analyze methoxyphenol assemblages in soil, providing insights into soil carbon storage. researchgate.net
The research findings often include detailed data from spectroscopic analysis (such as NMR, IR), biological assay results (like IC₅₀ values for enzyme inhibition or cell viability), and computational studies (docking scores, conformational analysis).
Here are some examples of data points found in the research:
| Compound | Research Area | Key Finding | Reference |
| Ferulic acid analogs (Methoxyphenol derivatives) | Biomedical (Atherosclerosis) | Potent reversible MPO inhibitors, inhibit HDL oxidation. | nih.govtandfonline.com |
| Compound 2a (Ferulic acid analog) | Biomedical (Atherosclerosis) | IC₅₀ value of 0.9 μM against MPO. tandfonline.com Docking score: -7.95 kcal/mol. tandfonline.com | tandfonline.com |
| Compound 3 (Ferulic acid analog) | Biomedical (Atherosclerosis) | IC₅₀ value of 8.5 μM against MPO. tandfonline.com Docking score: -8.35 kcal/mol. tandfonline.com | tandfonline.com |
| Methoxyacetophenone substituted chalcones | Biomedical (Anticancer) | Showed cytotoxicity against various cancer cell lines (e.g., MCF-7, HT29). sciforum.net | sciforum.net |
| 2,3-Dihydroxy-4-methoxyacetophenone | Biomedical (Neuroprotection) | Neuroprotective effect with EC₅₀ of 10.94 μM against glutamate-induced cell death. nih.gov | nih.gov |
| 2-Methoxyphenol | Environmental (Phytotoxicity) | Inhibited germination and seedling growth of Lactuca sativa and Allium cepa. mdpi.com | mdpi.com |
| Eugenol (B1671780) (a natural methoxyphenol) | Biomedical (Antimicrobial, Antioxidant) | Active against foodborne pathogens and spoilage bacteria. researchgate.net High antioxidant activity. researchgate.net | researchgate.net |
| Compound | IC₅₀ (µM) (MCF-7 cells) | IC₅₀ (µM) (HT29 cells) | IC₅₀ (µM) (A549 cells) | Selective Index (HDF/MCF-7) | Selective Index (HDF/HT29) | Selective Index (HDF/A549) | Reference |
| LY-2 | 10.44 ± 1.52 | 7.72 ± 0.59 | - | > 1.92 | > 2.59 | - | sciforum.net |
| LY-8 | - | 4.61 ± 0.29 | 9.00 ± 0.82 | - | > 4.34 | > 2.22 | sciforum.net |
| LY-10 | 8.98 ± 0.79 | - | - | > 2.23 | - | - | sciforum.net |
| Doxorubicin | 0.62 ± 0.14 | 0.52 ± 0.12 | 0.34 ± 0.02 | 2.1 | 2.4 | 3.7 | sciforum.net |
The ongoing research on this compound and its derivatives underscores their continued significance as a class of compounds with diverse chemical behaviors and promising biological activities, driving advancements in both fundamental and applied research fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYBAJTDILQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194279 | |
| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-28-7 | |
| Record name | Methoxyphenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-3,3'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3,3'-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FKO9511Y1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Methoxyphenone Type Structures
Strategies for Chemical Synthesis of Methoxyphenone Core and Derivatives
Synthetic approaches to this compound structures often utilize alkylation and methylation routes, transformations from readily available aromatic precursors, and subsequent derivatization or functionalization reactions.
Alkylation and Methylation Routes
Alkylation and methylation are fundamental reactions for introducing alkyl and methyl groups, respectively, onto aromatic rings or heteroatoms. In the context of this compound synthesis, these reactions are crucial for establishing the methoxy (B1213986) substituent or building the carbon skeleton. For instance, methylation of hydroquinone (B1673460) with dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) is a common method for producing 4-methoxyphenol (B1676288), a potential precursor for certain this compound structures. mdma.chatamanchemicals.com This reaction typically involves the gradual addition of dimethyl sulfate to a cooled, stirred solution of hydroquinone and sodium hydroxide in a suitable solvent like water and benzene (B151609), maintaining a controlled temperature. mdma.ch Another method for synthesizing 4-methoxyphenol involves the reaction of hydroquinone with methanol (B129727) under pressure in the presence of a catalyst such as cupric chloride. mdma.ch
Alkylation of phenolic compounds can also be achieved using alkyl halides and a base. For example, the alkylation of the hydroxyl group of 4-allyl-2-methoxyphenol (eugenol) with 3-bromopropan-1-ol using cesium carbonate in acetonitrile (B52724) yields an O-alkylated derivative. mdpi.com
Transformation from Aromatic Precursors (e.g., Phenol (B47542), Hydroquinone, Guaiacol)
Aromatic compounds like phenol, hydroquinone, and guaiacol (B22219) serve as versatile starting materials for the synthesis of this compound derivatives.
Synthesis from Hydroquinone: Hydroquinone (benzene-1,4-diol) is a key precursor for 4-methoxyphenol. Monomethylation of hydroquinone can be achieved using methylating agents such as dimethyl sulfate or methanol under specific conditions. mdma.chatamanchemicals.com The reaction with dimethyl sulfate is typically carried out in the presence of a base like sodium hydroxide. mdma.ch Alternatively, reacting hydroquinone with methanol at elevated temperatures and pressure with a catalyst like cupric chloride can also yield 4-methoxyphenol. mdma.ch Another method involves the reaction of hydroquinone with methanol in the presence of p-benzoquinone and an acid catalyst like p-toluenesulfonic acid. mdma.ch High yields of 4-alkoxyphenols can be obtained by reacting hydroquinone with an alcohol at increased temperatures in the presence of catalytic amounts of benzoquinone and an acid such as perchloric acid. mdma.ch
Synthesis from Phenol: Methylation of phenol using dimethyl sulfate or methyl chloride in the presence of a base can lead to the formation of methylated phenols, which can potentially be further transformed into this compound structures. chemicalbook.com
Synthesis from Guaiacol: Guaiacol (2-methoxyphenol) is a phenolic compound containing a methoxy group. wikipedia.org While primarily an ortho-substituted methoxyphenol, it can be a precursor for certain this compound derivatives through various reactions, although specific direct transformations to the this compound core from guaiacol are less commonly detailed than those from hydroquinone. However, derivatization of guaiacol or related methoxyphenols can lead to more complex structures. For instance, aryl-substituted 2-methoxyphenol (guaiacol) derivatives can be synthesized from maltol-derived oxidopyrylium cycloadducts through acid-mediated rearrangements. rsc.org
Derivatization and Functionalization Approaches
Once the basic methoxyphenol or this compound scaffold is established, further derivatization and functionalization reactions can be employed to introduce additional functional groups or modify the existing ones. These reactions can include acylation, alkylation, nitration, and coupling reactions. For example, 4-methoxyphenol can be used in the synthesis of butylated hydroxyanisoles via alkylation with methyl tert-butyl ether over a solid acidic catalyst. atamanchemicals.comsigmaaldrich.com It can also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone. atamanchemicals.comrsc.org
Friedel-Crafts acylation is a common method for attaching an acyl group to an aromatic ring, which is a key step in forming the benzophenone (B1666685) core of methoxyphenones. For instance, the synthesis of 4-methoxyacetophenone can be achieved through the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride. bartleby.com
Derivatization can also involve the modification of side chains attached to the methoxyphenol or this compound core, such as the synthesis of O-alkylated eugenol (B1671780) derivatives bearing hydroxypropyl chains or propyl esters. mdpi.com
Mechanistic Investigations of Chemical Reactions
Understanding the mechanisms of reactions involved in the synthesis and transformation of this compound-type structures is crucial for optimizing reaction conditions and predicting product formation.
Radical-Initiated Processes and Decomposition Mechanisms
Radical reactions can play a significant role in the chemistry of methoxyphenols and related compounds. For example, 4-methoxyphenol is known to act as a polymerization inhibitor for monomers like acrylates, a process that involves radical mechanisms. wikipedia.orgchemicalbook.com It reacts with peroxy radicals to form more stable radicals, thus preventing chain polymerization. chemicalbook.com
The thermal decomposition of methoxyphenols, such as guaiacol (2-methoxyphenol), has been studied to understand the radical-initiated pathways. The initial decomposition step for guaiacol at high temperatures involves the loss of a methyl radical, leading to the formation of a 2-hydroxyphenoxy radical. acs.orgresearchgate.net This radical can undergo further reactions, including decarbonylation to form a hydroxycyclopentadienyl radical. acs.orgresearchgate.net Other decomposition products observed from methoxyphenols under pyrolysis conditions include phenol, cyclopentadienone, vinylacetylene, and acetylene, suggesting complex radical cascade reactions. acs.org
Studies on the reaction of 4-methoxyphenol with nitrous acid indicate a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical. rsc.org The 4-methoxyphenoxy radical can then react with nitrogen dioxide or water, leading to products like benzoquinone and 4-methoxy-2-nitrophenol. rsc.org
Reactions of alkylperoxyl radicals with phenols, including 4-methoxyphenol, in water have been investigated, suggesting different types of proton-coupled electron transfer (PCET) mechanisms depending on the pH and the electron richness of the phenol. nih.gov
Oxidative Transformations and Catalytic Systems
Oxidative transformations are frequently employed in the synthesis and modification of this compound-type structures. These reactions often require catalytic systems to facilitate the process efficiently and selectively.
Oxidation of anisole (methoxybenzene) can lead to the formation of methoxyphenols. One method involves the oxidation of anisole using acidic potassium permanganate (B83412) or copper sulfate, which produces 4-methoxybenzene-1,2-diol (B1361131) as an intermediate that can be further oxidized to 4-methoxyphenol. chemicalbook.com Another approach for preparing methoxyphenol or ethoxyphenol involves the oxidation of anisole or phenetole (B1680304) with hydrogen peroxide in the presence of an acid catalyst like formic acid or acetic acid. google.com This process can yield guaiacol and its para isomer. google.com
Enzymatic catalysts can also be utilized in oxidative transformations. For instance, 4-methoxyphenol undergoes polymerization in the presence of horseradish peroxidase and sodium dodecyl sulfate, an enzymatic catalyst and a surfactant. atamanchemicals.com
Catalytic systems are also important in the synthesis of this compound derivatives through reactions like Friedel-Crafts acylation, where Lewis acids such as aluminum chloride are commonly used catalysts. bartleby.com The efficiency of solid acid catalysts in the alkylation of 4-methoxyphenol with methyl tert-butyl ether for the synthesis of butylated hydroxyanisoles has also been demonstrated. sigmaaldrich.com
Investigations into the catalytic fast pyrolysis of methoxyphenol isomers using zeolite catalysts have revealed that the Brønsted acid site density can control the reaction mechanism. researchgate.net Demethylation to catechol is an initial step, and the mechanism can branch to form different products depending on the catalyst properties. researchgate.net
Data Table: Selected Synthetic Routes to 4-Methoxyphenol
| Starting Material | Methylating Agent/Conditions | Catalyst | Product | Yield (%) | Reference |
| Hydroquinone | Dimethyl sulfate, aqueous sodium hydroxide, 70-75°C | None specified (base-catalyzed) | 4-Methoxyphenol | 78 | mdma.ch |
| Hydroquinone | Methanol, 105°C, 2.5 hours, under nitrogen pressure | Cupric chloride | 4-Methoxyphenol | 87 | mdma.ch |
| Hydroquinone | Methanol, reflux, 6 hours | p-Toluenesulfonic acid, benzoquinone | 4-Methoxyphenol | - | mdma.ch |
| Hydroquinone | Alcohol, increased temperatures | Benzoquinone, perchloric acid | 4-Alkoxyphenols | High | mdma.ch |
| p-Anisaldehyde | 30% H₂O₂, (o-NO₂PhSe)₂, CH₂Cl₂, room temperature, then alkaline hydrolysis | (o-NO₂PhSe)₂ | 4-Methoxyphenol | 93 | mdma.chchemicalbook.com |
| Hydroquinone | Dimethyl carbonate, microwave-assisted | Polyethylene glycol | 4-Methoxyphenol | - | semanticscholar.org |
| Hydroquinone | Methanol, 200-350°C, 0.5-10 MPa, flow reactor | Solid acid catalyst (e.g., silica-alumina) | 4-Methoxyphenol | High | google.com |
*Conversion or Selectivity
Acid-Mediated Reactions and Regioselectivity
Acid-mediated reactions of aromatic compounds bearing methoxy substituents are a significant area of study in organic chemistry, particularly concerning electrophilic aromatic substitution and related transformations. While specific detailed studies on the acid-mediated reactions and regioselectivity of this compound (CID 38839) are limited in the provided search results, insights can be drawn from investigations into related methoxy-substituted aromatic ketones and phenols, which serve as relevant "this compound-Type Structures."
Acid catalysis plays a crucial role in activating substrates or reagents, facilitating reactions such as Friedel-Crafts acylation, oxidation, and rearrangements. The presence of a methoxy group (-OCH₃) on the aromatic ring significantly influences the reactivity and regioselectivity of these reactions due to its electron-donating nature, primarily through resonance effects. This typically activates the ortho and para positions of the aromatic ring towards electrophilic attack.
Studies on the Friedel-Crafts acylation of anisole (methoxybenzene), a simpler analogue of this compound-type structures, provide a clear illustration of regioselectivity under acidic conditions. Using catalysts such as phosphotungstic acid or mordenite (B1173385) zeolite, the acylation of anisole with acetic anhydride predominantly yields 4'-methoxyacetophenone (B371526) (para product) over the 2'-methoxyacetophenone (B1218423) (ortho product). researchgate.netresearchgate.netscirp.org This strong preference for para substitution is attributed to the directing effect of the methoxy group, where the positive charge in the sigma complex (Wheland intermediate) is best stabilized when the electrophile attacks at the para position, allowing for resonance delocalization onto the methoxy oxygen.
| Substrate | Acylating Agent | Catalyst | Major Product | Regioselectivity (para:ortho) | Reference |
| Anisole | Acetic Anhydride | Phosphotungstic acid | 4'-Methoxyacetophenone | High | researchgate.net |
| Anisole | Acetic Anhydride | Hβ zeolite | 4'-Methoxyacetophenone | High (up to 98%) | researchgate.net |
| Anisole | Acetic Anhydride | Mordenite zeolite (SiO₂/Al₂O₃=200) | 4'-Methoxyacetophenone | >99% | scirp.org |
Detailed research findings on the Friedel-Crafts acylation of anisole using phosphotungstic acid as a catalyst explored the effects of various reaction parameters on the yield and selectivity of 4'-methoxyacetophenone. Factors such as catalyst pretreatment temperature, the molar ratio of reactants, catalyst dosage, reaction temperature, and time were investigated. Optimal conditions were determined to maximize the yield of the para isomer. researchgate.net Similarly, studies using Hβ zeolite also demonstrated high para selectivity in the acylation of anisole, with competitive adsorption effects of reactants and products influencing the reaction. researchgate.net Mordenite zeolite catalysts with specific silica-to-alumina ratios have also shown excellent selectivity for 4'-methoxyacetophenone. scirp.org
Another example of acid-mediated regioselectivity in methoxy-substituted aromatic systems is the oxidation of 4'-methoxyacetophenone with bleach under acidic conditions. This reaction involves electrophilic aromatic substitution, leading to the formation of 3'-chloro-4'-methoxyacetophenone. acs.orgchegg.com This outcome highlights that under certain acidic oxidation conditions, substitution can occur at positions directed by the methoxy group and influenced by the reaction mechanism.
Acid catalysis is also relevant in the reactions of methoxyphenols. For instance, the hydroxymethylation of 2-methoxyphenol (guaiacol) with formaldehyde (B43269) under acidic conditions yields vanillic alcohols, demonstrating regioselective functionalization of the aromatic ring. taylorfrancis.com The regioselectivity in such reactions can be influenced by factors like pH and the nature of the acid catalyst, including the use of heterogeneous catalysts like zeolites. taylorfrancis.com
Furthermore, studies on acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes have shown the formation of aryl-substituted 2-methoxyphenol derivatives, with the regioselectivity of the rearrangement being dependent on the acid catalyst employed (e.g., boron trichloride (B1173362) vs. methane (B114726) sulfonate). nih.gov This indicates that the choice of acid catalyst can be a critical factor in controlling the regiochemical outcome of reactions involving methoxy-substituted cyclic systems.
The regioselectivity in acid-catalyzed additions of phenols, including 4-methoxyphenol, to olefins has also been investigated using computational methods. These studies suggest that electron-donating substituents like the methoxy group can enhance the reaction rate and influence the regiochemical course of the addition. pku.edu.cn
While direct experimental data on the acid-mediated reactions and regioselectivity of this compound (CID 38839) itself were not prominently found, the principles observed in the acid-catalyzed transformations of related methoxy-substituted aromatic ketones and phenols underscore the significant role of the methoxy group in directing electrophilic attack to the ortho and para positions. The specific regiochemical outcome in acid-mediated reactions of this compound-type structures is highly dependent on the reaction type, the specific acid catalyst used, and the reaction conditions.
Biological and Pharmacological Activities of Methoxyphenone Compounds
Antioxidant and Anti-Lipoperoxidant Properties
The antioxidant capacity of methoxyphenone and related compounds is a cornerstone of their therapeutic potential, enabling them to counteract the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases.
The ability of this compound compounds to neutralize free radicals is a direct measure of their antioxidant potential. This capacity is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays nih.govresearchgate.net.
Research has demonstrated the potent free radical scavenging activity of several methoxyphenol derivatives. For instance, studies on eugenol (B1671780) and vanillin, both of which are guaiacol (B22219) derivatives, have quantified their ability to scavenge DPPH and ABTS radicals. Eugenol, in particular, has been shown to be a highly effective antioxidant in these assays nih.govresearchgate.net. The antioxidant activity of vanillin has also been noted to be comparable to that of eugenol in the ORAC test nih.govresearchgate.net.
The table below presents the median effective concentrations (IC50) of selected methoxyphenol compounds in scavenging DPPH and ABTS radicals, as well as their ORAC values, providing a comparative view of their antioxidant efficacy.
| Compound | DPPH IC50 (mM) | ABTS IC50 (mM) | ORAC Value |
|---|---|---|---|
| Eugenol | 0.15 ± 0.01 | 0.10 ± 0.01 | 2.12 ± 0.08 |
| Vanillin | > 3 | 0.79 ± 0.05 | 1.81 ± 0.19 |
| Capsaicin | 0.59 ± 0.02 | 0.23 ± 0.01 | 1.19 ± 0.09 |
The antioxidant activity of this compound compounds is intrinsically linked to their molecular structure, particularly the presence of a hydroxyl group on the aromatic ring. The primary mechanism of action involves the donation of a hydrogen atom from this hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
The efficiency of this process is influenced by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates the hydrogen atom transfer, enhancing the antioxidant capacity. The electronic properties of the molecule, such as ionization potential, chemical hardness, and electronegativity, also play a crucial role. For instance, a linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for a series of 2-methoxyphenols nih.gov.
Furthermore, the position and nature of substituents on the aromatic ring can modulate the antioxidant activity. Electron-donating groups can increase the stability of the resulting phenoxyl radical, thereby enhancing the compound's ability to act as a free radical scavenger.
Anti-inflammatory Mechanisms and Modulation of Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases. This compound compounds have demonstrated significant anti-inflammatory effects through their ability to modulate key inflammatory pathways and inhibit the activity of pro-inflammatory enzymes.
A critical aspect of the anti-inflammatory action of this compound compounds is their ability to inhibit enzymes that play a central role in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO).
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain semanticscholar.orgyoutube.com. Several methoxyphenol compounds, including vanillin and guaiacol, have been shown to inhibit lipopolysaccharide (LPS)-induced COX-2 gene expression in murine macrophage cell lines nih.gov. Vanillin, in particular, has demonstrated potent anti-inflammatory activity through this mechanism nih.gov. The inhibitory effect on COX-2 is often linked to the compound's molecular properties, with the phenolic O-H bond dissociation enthalpy and other molecular orbital energies being key determinants of this activity nih.gov.
Myeloperoxidase is an enzyme found in neutrophils that produces hypochlorous acid, a potent inflammatory oxidant nih.govfrontiersin.org. The inhibition of MPO is a promising strategy for mitigating inflammatory tissue damage nih.govfrontiersin.orgresearchgate.net. Derivatives of ferulic acid, a methoxyphenol, have been synthesized and evaluated as reversible inhibitors of MPO, with some compounds exhibiting significant inhibitory activity nih.gov.
The table below summarizes the in vitro inhibitory activity of selected methoxyphenol derivatives against myeloperoxidase.
| Compound | MPO IC50 (µM) |
|---|---|
| Ferulic Acid Derivative 1a | 1.1 ± 0.2 |
| Ferulic Acid Derivative 2a | 1.3 ± 0.3 |
| Ferulic Acid Derivative 3 | 0.8 ± 0.1 |
This compound compounds can modulate the cellular response to inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), thereby reducing the production of inflammatory mediators.
In response to stimuli like LPS, immune cells such as macrophages release a variety of pro-inflammatory molecules, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins d-nb.infonih.gov. Compounds like 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) have been shown to significantly inhibit the production of NO and suppress the secretion of TNF-α in LPS-stimulated macrophage and microglial cell lines nih.gov.
The underlying mechanism for these effects often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govnih.gov. By inhibiting the activation of these pathways, this compound compounds can prevent the transcription of genes encoding pro-inflammatory proteins nih.govnih.gov. For example, 2H5M has been shown to reduce the DNA binding activity of NF-κB nih.gov.
Furthermore, studies on human airway cells have revealed that methoxyphenolic compounds can inhibit the expression of a wide array of inflammatory mediators, including chemokines (CCL2, CCL5, CXCL1, CXCL10) and cytokines (IL-6, IL-8), in response to TNF-α stimulation d-nb.infomtroyal.cadoaj.org.
Antimicrobial Efficacy Against Pathogenic and Spoilage Microorganisms
The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Certain this compound compounds have demonstrated significant efficacy against a range of pathogenic and food spoilage microorganisms.
Natural methoxyphenol compounds such as eugenol, capsaicin, and vanillin have been tested for their in vitro antimicrobial potential against common foodborne pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as food spoilage bacteria including Shewanella putrefaciens, Brochothrix thermosphacta, and Lactobacillus plantarum nih.govresearchgate.netmdpi.com.
The results indicate that eugenol and capsaicin are particularly effective against both pathogenic and spoilage bacteria nih.govresearchgate.netmdpi.com. Staphylococcus aureus has been identified as one of the most susceptible strains to these compounds nih.govresearchgate.netmdpi.com. Eugenol has also been noted for its broad-spectrum antibacterial activity mdpi.comnih.gov.
The table below presents the median inhibitory concentration (IC50) values of eugenol, capsaicin, and vanillin against various bacterial strains, illustrating their comparative antimicrobial efficacy.
| Bacterial Strain | Eugenol IC50 (mM) | Capsaicin IC50 (mM) | Vanillin IC50 (mM) |
|---|---|---|---|
| Escherichia coli | 1.11 ± 0.05 | 1.21 ± 0.06 | > 10 |
| Pseudomonas aeruginosa | 2.70 ± 0.11 | 4.79 ± 0.21 | > 20 |
| Staphylococcus aureus | 0.75 ± 0.03 | 0.68 ± 0.03 | 1.38 ± 0.06 |
| Shewanella putrefaciens | 1.14 ± 0.05 | 1.25 ± 0.06 | 2.60 ± 0.12 |
| Brochothrix thermosphacta | 2.65 ± 0.12 | 4.71 ± 0.20 | > 20 |
| Lactobacillus plantarum | > 20 | > 10 | > 40 |
In Vitro Assays for Growth Inhibition
In vitro assays are fundamental in determining the potential of chemical compounds to inhibit cell growth, providing crucial preliminary data for further investigation. For this compound compounds and their derivatives, these assays typically involve exposing various cell lines to a range of concentrations of the compound and measuring the inhibition of cell proliferation or viability over a specific period.
One common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. For instance, the cytotoxic activities of 2′-hydroxy-5′-methoxyacetophenone were evaluated against several ovarian cancer cell lines using this method. The results indicated a dose-dependent inhibition of cell growth. nih.gov Similarly, chalcones derived from 2-hydroxy-4-methoxyacetophenone have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, including breast, colorectal, and lung cancer lines. nih.gov
The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, is a key parameter derived from these assays. For example, 2′-hydroxy-5′-methoxyacetophenone exhibited IC50 values of 271 µg/ml, 326 µg/ml, and 405 µg/ml against PA-1, Caov-3, and SK-OV-3 ovarian cancer cell lines, respectively. nih.govnih.gov In another study, synthetic chalcones bearing a 2-hydroxy-4-methoxyacetophenone moiety demonstrated potent inhibitory activity against MCF-7 (breast cancer), HT29 (colorectal cancer), and A549 (lung cancer) cell lines, with IC50 values ranging from 4.61 to 9 µM. nih.govconsensus.app
It's important to note that the specific chemical structure of the this compound derivative significantly influences its growth-inhibitory activity. The position and number of methoxy (B1213986) groups, as well as the presence of other functional groups on the aromatic rings, can dramatically alter the compound's potency and selectivity against different cell lines. researchgate.net
Anticancer Potential and Cytotoxic Effects on Neoplastic Cells
The anticancer potential of this compound compounds is a significant area of research, with numerous studies demonstrating their ability to induce cytotoxic effects in various cancer cells. This activity is largely attributed to the presence of the methoxy group, which can enhance the compound's lipophilicity and facilitate its interaction with biological targets. researchgate.netnih.gov
This compound derivatives have shown considerable promise in inhibiting the viability and proliferation of a range of cancer cell lines. The cytotoxic effects are often dose-dependent, with higher concentrations of the compounds leading to greater reductions in cell viability.
For example, a study on 2′-hydroxy-5′-methoxyacetophenone demonstrated its ability to reduce the viability of ovarian cancer cell lines PA-1, Caov-3, and SK-OV-3. nih.gov The IC50 values obtained from this study are presented in the table below.
| Compound | Cell Line | IC50 (µg/ml) |
| 2′-hydroxy-5′-methoxyacetophenone | PA-1 | 271 |
| 2′-hydroxy-5′-methoxyacetophenone | Caov-3 | 326 |
| 2′-hydroxy-5′-methoxyacetophenone | SK-OV-3 | 405 |
Data sourced from Archives of Medical Science nih.gov
Furthermore, chalcones synthesized from 2-hydroxy-4-methoxyacetophenone have exhibited potent cytotoxic activity against breast, colorectal, and lung cancer cell lines. nih.gov The following table summarizes the IC50 values for some of the most active compounds from this study.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HT29 (Colorectal Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| LY-2 | >20 | 8.98 ± 0.79 | 6.75 ± 0.43 |
| LY-8 | 4.61 ± 0.53 | 10.44 ± 1.52 | 7.32 ± 0.98 |
| LY-10 | 6.23 ± 0.76 | 7.89 ± 1.21 | 5.11 ± 0.64 |
Data sourced from R Discovery nih.gov
These findings highlight the potential of this compound-based compounds as scaffolds for the development of novel anticancer agents.
Certain this compound-related compounds have been investigated for their ability to modulate the process of carcinogenesis. Carcinogenesis is a multistep process involving the initiation, promotion, and progression of cancer.
A study on 4-methoxyphenol (B1676288) (4-MP), a phenolic compound structurally related to methoxyphenones, examined its carcinogenic potential in rats. The study found that long-term administration of 4-MP in the diet led to the development of atypical hyperplasias, papillomas, and squamous-cell carcinomas in the forestomach of the animals. mdpi.com This suggests that, at least for this specific compound, it can act as a carcinogen, likely through mechanisms involving cytotoxicity and enhanced cell proliferation. mdpi.com It is important to note that the pro-oxidative properties of some phenolic compounds may contribute to their toxicological effects. nih.gov
Conversely, other research indicates that dimerization of p-methoxyphenol could potentially suppress its carcinogenic activity by reducing its pro-oxidant properties. nih.gov This highlights the complex role that methoxy-containing phenolic compounds can play in carcinogenesis, with the potential for both pro- and anti-carcinogenic effects depending on the specific molecular structure and biological context.
The antitumor activity of this compound compounds is underpinned by a variety of molecular mechanisms. The presence of the methoxy group often plays a crucial role in facilitating the interaction of these compounds with specific protein targets within cancer cells, leading to the activation of downstream signaling pathways that result in cell death. researchgate.netnih.gov
One of the key mechanisms is the induction of apoptosis, or programmed cell death. Methoxy-substituted chalcones, for instance, have been shown to exert their anticancer effects through this pathway. researchgate.net These compounds can act on various molecular targets to initiate apoptosis, including:
Tubulin Polymerization: Some methoxy-containing chalcones can inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network can arrest the cell cycle and lead to apoptosis. researchgate.net
Modulation of Signaling Pathways: Methoxyflavones and related compounds can influence key signaling pathways involved in cell survival and proliferation, such as the NF-κB and VEGF pathways. By inhibiting these pathways, they can suppress tumor growth and angiogenesis. researchgate.net
Targeting ATP-binding Cassette (ABC) Transporters: Certain methoxy-substituted chalcones have been found to modulate the activity of ABC transporters like ABCG2, which are often involved in multidrug resistance in cancer cells. researchgate.net
Neuroprotective Effects and Cognitive Modulation
Recent research has begun to explore the potential of phenolic compounds, including those with methoxy substitutions, in the realm of neuroprotection and cognitive enhancement. These compounds are of interest due to their antioxidant and anti-inflammatory properties, which can combat some of the underlying mechanisms of neurodegenerative diseases.
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in many neurodegenerative conditions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is another major contributor to neuronal damage. mdpi.comnih.gov
Phenolic compounds have demonstrated the ability to protect neurons from these insults. Their neuroprotective effects are often attributed to their capacity to scavenge free radicals, reduce oxidative stress, and modulate signaling pathways involved in cell survival and death. nih.govmdpi.com For example, studies have shown that phenolic compounds can protect against glutamate-induced oxidative stress in neuronal cell lines like HT22 cells. cabidigitallibrary.org
While direct studies on "this compound" in this context are limited, research on related methoxy-phenolic compounds provides valuable insights. For instance, some phenolic acids have been shown to ameliorate glutamate-induced toxicity. nih.gov The mechanisms underlying this protection can include:
Reduction of Reactive Oxygen Species (ROS): Methoxy-phenolic compounds can directly scavenge ROS and upregulate endogenous antioxidant defenses. mdpi.com
Modulation of Calcium Homeostasis: They can help maintain intracellular calcium balance, which is often disrupted during excitotoxicity. nih.gov
Inhibition of Apoptotic Pathways: These compounds can interfere with the signaling cascades that lead to programmed cell death in neurons. nih.gov
The presence of methoxy groups can enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for their potential therapeutic use in neurological disorders. mdpi.com Further research is needed to specifically elucidate the neuroprotective potential of various this compound compounds against excitotoxicity and oxidative stress in relevant neuronal models.
Impact on Cognitive Function in Impairment Models
Certain this compound derivatives, particularly flavonoids, have been investigated for their potential to mitigate cognitive deficits in animal models of impairment. One such compound, 6-Methoxyflavone (6-MOF), has shown promise in reversing cognitive impairment induced by chronic ethanol exposure in mice. nih.govnih.gov
In a model of chronic ethanol-induced cognitive impairment, mice were treated daily with ethanol (2.0 g/kg) for 24 days, followed by a withdrawal period. tandfonline.comresearchgate.net This regimen was found to suppress locomotor activity and impair performance in a range of cognitive tasks, including the Morris water maze, Y-maze, novel object recognition, and social behaviors. nih.govnih.gov Co-administration of 6-Methoxyflavone during the ethanol treatment period led to a partial restoration of these behavioral deficits. nih.gov
The study assessed cognitive performance at various time points, revealing that chronic ethanol treatment resulted in significant deficits. nih.gov The co-administration of 6-Methoxyflavone (at doses of 50 and 75 mg/kg) with ethanol demonstrated a notable improvement in performance across several behavioral tests, suggesting a neuroprotective effect against ethanol-induced cognitive damage. nih.govtandfonline.com For instance, in the Morris water maze, a test for spatial learning and memory, mice treated with 6-MOF spent more time in the target quadrant compared to the ethanol-only group. nih.govtandfonline.com Similarly, improvements were noted in Y-maze performance, which assesses spatial working memory. nih.gov These findings suggest that 6-MOF may be beneficial in managing cognitive impairment associated with chronic ethanol consumption. nih.govtandfonline.com
| Behavioral Test | Impairment Model | Compound | Key Findings |
|---|---|---|---|
| Morris Water Maze | Chronic Ethanol-Induced | 6-Methoxyflavone (50 & 75 mg/kg) | Increased time spent in the target quadrant, indicating improved spatial memory. nih.govtandfonline.com |
| Y-Maze | Chronic Ethanol-Induced | 6-Methoxyflavone (50 & 75 mg/kg) | Increased number of arm entries, suggesting enhanced spatial working memory. nih.gov |
| Novel Object Recognition | Chronic Ethanol-Induced | 6-Methoxyflavone | Partially restored performance in recognizing novel objects. nih.govresearchgate.net |
Enzyme Inhibition Profiles of this compound Derivatives
This compound derivatives have been evaluated for their inhibitory effects on various metabolic enzymes implicated in different pathological conditions.
Aldose Reductase Aldose reductase is an enzyme in the polyol pathway that is linked to diabetic complications. The compound 2′-Hydroxy-4′,5′-dimethoxyacetophenone has been identified as a potent inhibitor of this enzyme. nih.govresearchgate.net In vitro studies demonstrated its ability to inhibit aldose reductase, and in silico docking analysis suggested strong interactions with key catalytic residues in the enzyme's active site. nih.gov
Alpha-Amylase Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Certain fluorinated benzenesulfonic ester derivatives of hydroxyacetophenones containing a methoxyphenyl group have shown significant inhibitory activity against α-amylase. nih.gov The inhibitory potency varies with the specific substitutions on the molecule. For example, a derivative with a 5-fluoro and a 4-(methoxyphenyl)sulfonyl substitution (compound 2f) was found to be a particularly strong inhibitor. nih.gov
| Compound Derivative | Alpha-Amylase Inhibition (IC₅₀) |
|---|---|
| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative (2f) | 3.1 ± 0.110 µM nih.gov |
| 5-methyl- and 4-(methoxyphenyl)sulfonyl substituted derivative (2x) | 11.9 ± 0.022 µM nih.gov |
| 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative (2e) | 15.2 ± 0.019 µM nih.gov |
Collagenase Collagenases are a subgroup of matrix metalloproteinases (MMPs) that break down collagen, playing a role in skin aging and certain inflammatory conditions. Several this compound compounds have demonstrated inhibitory activity against these enzymes. The compound 2′-Hydroxy-4′,5′-dimethoxyacetophenone was shown to be a potent inhibitor of collagenase. nih.govresearchgate.net
Furthermore, the synthetic flavone derivative 5-hydroxy-4'-methoxyflavone exhibited weak inhibitory effects on bacterial collagenase. researchgate.net Other related compounds, such as apocynin (4-hydroxy-3-methoxyacetophenone) and paeonol (2′-hydroxy-4′-methoxyacetophenone), have been found in combination to reduce or inhibit the release of several inflammatory cytokines and matrix metalloproteinases. mdpi.com
| Compound | Collagenase Inhibition Finding |
|---|---|
| 2′-Hydroxy-4′,5′-dimethoxyacetophenone | Demonstrated potent inhibition of collagenase. nih.govresearchgate.net |
| 5-hydroxy-4'-methoxyflavone | Showed 13-29% inhibition at concentrations of 50-100 µM. researchgate.net |
| Apocynin and Paeonol (in combination) | Inhibited the release of matrix metalloproteinases. mdpi.com |
Structure Activity Relationships and Computational Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a bioinformatics-assisted method used in toxicological screening and drug discovery to correlate chemical structures with biological activities jove.com. QSAR models aim to establish a relationship between structural descriptors of compounds and their observed biological responses, enabling the prediction of the activity of untested compounds jove.com.
Electronic and Steric Descriptors in Biological Activity Prediction
In QSAR studies, electronic and steric descriptors are crucial for predicting biological activity. Electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), ionization potential, chemical hardness, and electronegativity, provide information about the electron distribution and reactivity of a molecule josai.ac.jptiikmpublishing.com. These descriptors can explain the interaction of drug compounds with receptors tiikmpublishing.com. For instance, the dipole moment, an electronic descriptor, describes the difference in electronegativity between atoms in a covalent bond and is related to the molecular polarity of a compound tiikmpublishing.comunkhair.ac.id. Steric descriptors, on the other hand, describe the spatial arrangement of atoms and groups within a molecule, influencing how it interacts with a biological target tiikmpublishing.comunkhair.ac.id. Examples include the Harary Index, Randic Index, and Weiner Index, which describe the nature of interactions between chemical objects in a structure unkhair.ac.id. Changes in these steric descriptors due to structural modifications can lead to different biological activities unkhair.ac.id. The interaction of drug compounds with receptors is explained through these electronic and steric descriptors, including electron density, molecular size, and stereochemical effects tiikmpublishing.com.
Data on electronic descriptors for some related methoxyphenol compounds have been reported in QSAR studies. For example, studies on 2-methoxyphenols acting as COX-2 inhibitors utilized electronic descriptors calculated by methods like CONFLEX/PM3 josai.ac.jp.
Predictive Models for Pharmacological Effects
QSAR models are used to predict the pharmacological effects of compounds based on their molecular descriptors researchgate.netnih.gov. These models can correlate chemical structures with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects josai.ac.jpresearchgate.net. By analyzing the relationship between structural features and observed activities, QSAR models can help predict how modifications to the methoxyphenone structure might influence its pharmacological profile researchgate.netnih.gov. Predictive models for chemical toxicity, including acute toxicity, have also been developed using QSAR approaches, often employing machine learning methods and structural alerts nih.gov. These models can be used for qualitative classification (e.g., toxic or non-toxic) and quantitative regression (predicting exact toxicity values) nih.gov.
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein openaccessjournals.com. This method provides insights into binding affinities, binding modes, and potential therapeutic applications by simulating the interactions between ligands and target biomolecules at the atomic level openaccessjournals.com.
Molecular docking studies have been applied to methoxyphenol derivatives to investigate their interactions with biological targets. For example, a study investigated the potential of 4-ethyl-2-methoxyphenol (B121337) to bind with the glucagon-like peptide-1 (GLP-1) receptor, suggesting its potential as an antidiabetic agent based on the binding mechanism with receptor residues researchgate.net.
Computational Analysis of Binding Affinities and Conformational Dynamics
Computational analysis of binding affinities and conformational dynamics is a key aspect of molecular docking and simulations nih.govmdpi.com. Molecular docking employs algorithms and scoring functions to predict how molecules will interact and to estimate their binding affinities openaccessjournals.com. The minimum binding affinities (MBA) of ligand-receptor complexes can be calculated, providing an indication of the strength of the interaction researchgate.net. These interactions are often held by various forces, including hydrophobic interactions, hydrogen bonds, and electrostatic attractions researchgate.net.
Molecular dynamics (MD) simulations are often used in conjunction with docking to provide more realistic insights into a compound's behavior within a biological target and to evaluate the stability of the ligand-protein complex mdpi.comfrontiersin.org. MD simulations can reveal the conformational dynamics of the protein and ligand upon binding, providing information about the flexibility and structural changes that occur mdpi.comfrontiersin.orgresearchgate.net. Parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), radius of gyration (Rg), and Solvent-Accessible Surface Area (SASA) are analyzed from MD simulations to understand the structural flexibility and stability of the protein-ligand complex frontiersin.org. The analysis of per-residue free energy decomposition can offer a more comprehensive understanding of binding affinity and selectivity frontiersin.org.
In studies involving methoxyphenol derivatives, molecular docking has been used to evaluate binding affinities to target proteins researchgate.netresearchgate.net. For instance, docking analysis against the human mitochondrial TK2 protein showed that certain ligands had significant interacting poses with the target researchgate.net.
Density Functional Theory (DFT) Applications in Reactivity and Property Prediction
Density Functional Theory (DFT) is a powerful computational methodology used to calculate the molecular and electronic structure of atoms, molecules, clusters, and solids nih.govfrontiersin.org. It is widely applied for the prediction of chemical and physical properties and provides concepts that aid in understanding chemical reactivity nih.govfrontiersin.orgnih.gov.
Theoretical Studies on Reaction Pathways and Energetics
DFT is extensively used in theoretical studies to investigate reaction pathways and energetics nih.govtiikmpublishing.comnih.govcolab.ws. By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out the energy profile of a reaction and identify the most favorable pathways nih.govcolab.ws. This is particularly useful for understanding the reactivity of compounds like this compound and its derivatives. For example, DFT has been applied to study the gas-phase reactions of methoxyphenols with nitrate (B79036) radicals, indicating that addition reactions on the aromatic ring are exothermic researchgate.net.
DFT calculations can determine critical molecular-level descriptors, including molecular orbital energy levels, atomic charge distributions, and local electron densities, which are crucial for identifying reactive sites and analyzing the stability of transition states nih.gov. The energy difference between HOMO and LUMO (Eg) is a critical parameter for assessing molecular reactivity, with a smaller Eg correlating with higher chemical reactivity nih.gov. DFT studies on methoxyphenol derivatives have explored their structure and reactivity, including the calculation of global reactivity descriptors researchgate.netdntb.gov.ua. Theoretical investigations have also focused on the pyrolysis mechanisms of compounds like guaiacol (B22219) (2-methoxyphenol), determining bond dissociation enthalpies and proposing possible reaction pathways based on energy barriers aip.org. DFT methods have been used to analyze reaction energetics, such as the C-O cleavage in related compounds colab.ws.
Metabolic Transformations and Pharmacokinetics of Methoxyphenone Compounds
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies are fundamental in characterizing the pharmacokinetic profile of a compound. These studies investigate how a substance is taken up by the body (Absorption), where it travels within the body (Distribution), how it is chemically modified (Metabolism), and how it is ultimately removed (Excretion).
The metabolic disposition of methoxylated compounds can exhibit significant variability depending on the animal species and the route of administration.
Species Differences : Different species and even different strains within a species can display varied metabolic capacities. For instance, in vitro studies using rat liver preparations have shown strain-dependent differences in the metabolism of methoxyphenamine (B1676417). The O-demethylase and 5-hydroxylase activities were found to be lower in female Dark Agouti (DA) rats compared to female Lewis rats, indicating genetic polymorphisms in the metabolizing enzymes. nih.gov
Route-Dependent Metabolism : The route of administration (e.g., intravenous vs. oral) can significantly influence a compound's bioavailability and metabolic profile. Oral administration often subjects a compound to extensive presystemic metabolism (first-pass effect) in the gut and liver. For example, the methoxylated compound (R,R)-Methoxyfenoterol ((R,R)-MFen) is primarily cleared by glucuronidation, which occurs presystemically after oral administration in rats. nih.govresearchgate.net This extensive first-pass conjugation significantly reduces the amount of the parent drug that reaches systemic circulation. When administered intravenously, a greater proportion of (R,R)-MFen is available for other metabolic pathways, such as O-demethylation, before eventual conjugation and excretion. nih.gov
A combination of in vitro and in vivo models is used to construct a comprehensive metabolic profile.
In Vitro Studies : These studies utilize subcellular fractions (like liver microsomes) or isolated cells (like hepatocytes) to investigate metabolic pathways in a controlled environment. frontiersin.org
The in vitro metabolism of methoxyphenamine in rat liver preparations yields three primary metabolites: O-desmethylmethoxyphenamine, N-desmethylmethoxyphenamine, and 5-hydroxymethoxyphenamine. nih.gov These reactions are mediated by the NADPH-dependent cytochrome P-450 (CYP450) enzyme system. nih.gov
Studies using human-specific systems, such as microsomes expressing human CYP2D6, have confirmed the role of this specific isozyme in the O-demethylation and 5-hydroxylation of methoxyphenamine. nih.gov
Incubations of (R,R)-MFen with rat hepatocytes produced its glucuronide conjugate, its O-demethylated metabolite, and the subsequent glucuronide of the O-demethylated product, confirming the sequence of metabolic events. nih.govresearchgate.net
Below is a summary of the pharmacokinetic parameters for 2-MPMP in rats following intravenous administration.
| Parameter | Symbol | Mean Value | Unit |
| Initial Half-Life | t½α | 3.6 | min |
| Terminal Half-Life | t½β | 23.1 | min |
| Area Under the Curve | AUC(0-∞) | 159.3 | µg·min/mL |
| Total Blood Clearance | Cl | 158.3 | mL/min |
| Volume of Distribution | Vd | 5.2 | L |
| Data derived from a study on conscious male rats. nih.gov |
Identification of Metabolites and Biotransformation Pathways
Biotransformation is the process by which living organisms modify chemical compounds, typically converting lipophilic substances into more hydrophilic metabolites for easier excretion. nih.govmdpi.com This process involves a series of enzymatic reactions categorized as Phase I and Phase II. pharmacy180.com
Phase I Reactions : Often called functionalization reactions, these processes introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH) on the substrate molecule. usmlestrike.commdpi.compharmacy180.com For methoxylated aromatic compounds, the most common Phase I reactions are oxidation, specifically O-demethylation and hydroxylation, which are primarily catalyzed by the cytochrome P450 enzyme superfamily. nih.govnih.gov
O-Demethylation : This is a pivotal metabolic pathway for methoxy-containing compounds, involving the removal of a methyl group to form a hydroxyl group. mdpi.com This reaction is a key step in the metabolism of methoxyphenamine to O-desmethylmethoxyphenamine and (R,R)-MFen to (R,R)-Fenoterol. nih.govnih.gov
Hydroxylation : This reaction involves the addition of a hydroxyl group to the aromatic ring. Methoxyphenamine undergoes hydroxylation to form 5-hydroxymethoxyphenamine. nih.govnih.gov
N-Demethylation : The removal of a methyl group from a nitrogen atom is another Phase I pathway, as seen in the conversion of methoxyphenamine to N-desmethylmethoxyphenamine. nih.gov
N-Oxidation : As observed with 2-methoxyphenylmetyrapone, the nitrogen atom can be oxidized to form an N-oxide metabolite. nih.gov
The following table summarizes some identified Phase I metabolites for related methoxylated compounds.
| Parent Compound | Metabolite | Metabolic Reaction |
| Methoxyphenamine | O-desmethylmethoxyphenamine | O-Demethylation |
| Methoxyphenamine | N-desmethylmethoxyphenamine | N-Demethylation |
| Methoxyphenamine | 5-hydroxymethoxyphenamine | Aromatic Hydroxylation |
| Methoxyphenamine | 2-methoxyphenylacetone | Oxidative Deamination |
| Methoxyphenamine | 5-hydroxy-2-methoxyphenylacetone | Hydroxylation & Deamination |
| 2-methoxyphenylmetyrapone | 2-hydroxyphenylmetyrapone | O-Demethylation |
| 2-methoxyphenylmetyrapone | 2-methoxyphenylmetyrapone N-oxide | N-Oxidation |
| Metabolites identified in various in vitro and in vivo systems. nih.govnih.govnih.gov |
Phase II Reactions : Known as conjugation reactions, these processes involve the attachment of small, polar endogenous molecules to the functional groups introduced during Phase I. pharmacy180.comlongdom.org This significantly increases the water solubility and molecular weight of the metabolite, facilitating its excretion. usmlestrike.compharmacy180.com
Glucuronidation : This is one of the most common Phase II pathways, where glucuronic acid is attached to the substrate. nih.gov The metabolism of (R,R)-MFen is dominated by glucuronidation. nih.govresearchgate.net The parent compound can be directly conjugated to form (R,R)-MFen-glucuronide, or it can first undergo Phase I O-demethylation to (R,R)-Fenoterol, which is then conjugated to form (R,R)-Fenoterol-glucuronide. nih.gov
Microbial Metabolism of Methoxylated Aromatics
Methoxylated aromatic compounds (MACs), which are major components of lignin (B12514952), are subject to metabolism by various microorganisms in the environment. rjraap.com This microbial degradation is a key part of the global carbon cycle. rjraap.com
Anaerobic Metabolism : In oxygen-depleted environments like freshwater sediments, anaerobic bacteria play a crucial role in the degradation of MACs. nih.gov A primary step is O-demethylation, where the methyl group of the methoxy (B1213986) substituent is cleaved. asm.org Some bacteria, such as Parasporobacterium paucivorans, can utilize sulfide (B99878) as a methyl group acceptor, leading to the formation of methanethiol (B179389) (MT) and dimethyl sulfide (DMS). nih.govasm.org The remaining hydroxylated aromatic structure can then be further broken down into simpler compounds like acetate (B1210297) and butyrate. nih.gov
Aerobic Metabolism : In the presence of oxygen, bacteria utilize different pathways. The degradation of lignin-derived monomers like vanillate (B8668496) often begins with the removal of the methoxy group by enzymes such as vanillate monooxygenase. frontiersin.org This reaction generates protocatechuate and formaldehyde (B43269). frontiersin.org The protocatechuate is then funneled into the β-ketoadipate pathway, which further breaks down the aromatic ring into intermediates of central carbon metabolism. frontiersin.orgasm.org Bacteria from genera including Methylobacterium and Rhodococcus have been identified as capable of catabolizing these compounds. frontiersin.orgasm.org
Advanced Analytical Methodologies for Methoxyphenone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components from a mixture. thermofisher.com For methoxyphenone analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods due to their high resolution and sensitivity. globalresearchonline.netmatec-conferences.org
HPLC is a preferred method for the analysis of pharmaceutical compounds due to its speed, precision, and accuracy. globalresearchonline.net The development of an HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. wjpmr.com Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. japsonline.com
Method development is influenced by the physicochemical properties of the analyte, including its solubility, polarity, and pH/pKa values. globalresearchonline.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like sulfuric or formic acid to control pH and improve peak shape. sielc.comsielc.com Detection is typically achieved using a UV detector, as aromatic compounds like this compound absorb UV light. nih.govbasicmedicalkey.com
Validation of the developed HPLC method is a regulatory requirement to ensure it is suitable for its intended purpose. pharmaguideline.comimpactfactor.org The validation process assesses several key parameters as defined by the International Council for Harmonisation (ICH) guidelines: japsonline.comimpactfactor.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). youtube.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by calculating the percentage recovery of a known amount of analyte. youtube.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. japsonline.com
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | japsonline.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water (e.g., 70:30 v/v) | japsonline.comsielc.com |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV at 264 nm or 300 nm | sielc.comnih.gov |
| Linearity (Correlation Coefficient) | > 0.999 | japsonline.com |
| Precision (%RSD) | < 2% | nih.gov |
| Accuracy (Recovery %) | 98-102% | nih.gov |
| LOD | ng/ml to ppb range | japsonline.comsielc.com |
| LOQ | ng/ml to ppb range | japsonline.com |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like methoxyphenols. matec-conferences.orgnih.gov It offers high sensitivity, making it ideal for trace analysis in complex matrices such as ambient particulate matter. nih.gov The reliable quantification of methoxyphenols can be challenging due to their polarity and semi-volatile nature. nih.gov
A key application of GC is the separation of isomers, which are compounds with the same molecular formula but different structural arrangements. chula.ac.th The differentiation of positional isomers of methoxy-substituted compounds can be reliably achieved using GC. researchgate.netnih.gov The choice of the GC column's stationary phase is critical for resolving isomers; for instance, a 100% dimethyl polysiloxane phase can be used to separate precursor methoxyphenones, while a 5% diphenyl, 95% dimethyl polysiloxane phase can resolve regioisomeric aminoketones. researchgate.net For complex mixtures of phenols, derivatized cyclodextrin (B1172386) stationary phases have been shown to improve separation compared to standard polysiloxane phases. chula.ac.th
For trace analysis, automated thermal desorption (TD) coupled with GC-MS provides a sensitive and precise method, allowing for detection in the low parts-per-trillion range. matec-conferences.org To improve volatility and chromatographic performance, phenols can be derivatized before GC analysis. epa.gov
| Parameter | Typical Conditions/Values | Reference |
|---|---|---|
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Column | Fused-silica open-tubular columns (e.g., TraceGOLD TG-5MS) | epa.govthermofisher.com |
| Stationary Phase | 5% diphenyl / 95% dimethyl polysiloxane | researchgate.net |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | epa.gov |
| Application | Isomer differentiation, Trace analysis of phenols | matec-conferences.orgresearchgate.netnih.gov |
| Limit of Quantitation | 0.07-0.45 ng/m³ (in ambient PM) | nih.gov |
| Precision (%RSD) | 2-6% | nih.gov |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS) is an analytical technique used for weighing molecules. bluthbio.com When coupled with a chromatographic separation method like LC or GC, it provides high specificity and sensitivity, making it a powerful tool for identifying and quantifying compounds. eag.comtechnologynetworks.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com This technique is highly effective for analyzing complex, non-volatile, and thermally labile samples. thermofisher.com The strength of LC-MS/MS lies in its high analytic selectivity, which allows for the separation of the analyte of interest from matrix components, thereby improving sensitivity and specificity. nih.gov
In a typical LC-MS/MS system, compounds eluting from the LC column are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. bluthbio.comnih.gov A precursor ion (parent ion) of a specific mass-to-charge ratio is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions (daughter ions) are detected in the second mass analyzer. eag.com This process, known as multiple-reaction-monitoring (MRM), is highly specific to the structure of the compound, providing excellent selectivity and sensitivity for quantification. eag.comresearchgate.net
LC-MS/MS has been successfully used to identify dilignols formed from methoxyphenol derivatives and to quantify synthetic cathinones and their metabolites in urine samples, demonstrating its utility in complex sample analysis. nih.govmdpi.com The method's ability to provide structural information through fragmentation patterns is invaluable for characterizing unknown compounds or metabolites. nih.gov
| Parameter | Description/Mode | Reference |
|---|---|---|
| Principle | Combines LC separation with MS/MS detection for high sensitivity and selectivity. | eag.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | bluthbio.com |
| Mass Analyzer | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) | technologynetworks.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. | researchgate.net |
| Applications | Quantification in complex matrices (e.g., plasma, urine), structural elucidation. | researchgate.netnih.govmdpi.com |
| Strengths | High specificity, high sensitivity (sub-part-per-trillion), excellent reproducibility. | bluthbio.comeag.com |
Electrochemical Sensing and Detection Systems
Electrochemical sensors are recognized as crucial tools for monitoring chemical information, particularly for the detection of phenolic compounds. mdpi.com These sensors offer advantages such as simplicity, high sensitivity, and cost-effectiveness. rsc.orgfrontiersin.org
The development of selective sensors for methoxyphenol and related compounds is an active area of research. These sensors typically work by modifying an electrode surface with materials that enhance the electrochemical response towards the target analyte. mdpi.com Various nanomaterials, including transition metal oxides and sulfides, have been explored for constructing these sensors due to their electrocatalytic properties. mdpi.comrsc.org
For example, nickel disulfide decorated carbon nanotube nanocomposites have been utilized for the detection of 4-methoxyphenol (B1676288). mdpi.com The modification of electrodes with materials like ZnO/RuO2 nanoparticles or Fe3O4 nanoparticles has been shown to increase the peak current and enhance electron transfer, leading to improved sensitivity for detecting various phenolic compounds. rsc.orgmdpi.com
The selectivity of an electrochemical sensor is a critical parameter, indicating its ability to detect the target analyte without interference from other compounds present in the sample. mdpi.com Laccase and tyrosinase-based biosensors, for instance, exhibit different selectivity profiles for various phenolic compounds. scispace.com The performance of these sensors is evaluated based on their sensitivity, limit of detection (LOD), response time, and stability. rsc.orgmdpi.com Research has demonstrated the ability of these sensors to achieve low detection limits, often in the nanomolar to micromolar range, making them suitable for environmental monitoring. frontiersin.orgmdpi.com
| Sensor Material | Target Analyte(s) | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Nickel Disulfide/Carbon Nanotubes | 4-Methoxyphenol | Not Specified | mdpi.com |
| ZnO/RuO2 Nanoparticles | 2-Nitrophenol | 52.20 ± 2.60 pM | rsc.org |
| Fe3O4 Nanoparticles/Carbon Paste Electrode | Syringic acid, Rutin | 2.6 x 10⁻⁷ M, 0.8 x 10⁻⁷ M | mdpi.com |
| Laccase-based biosensor | Guaiacol (B22219), Chloroguaiacol | 1.1 x 10⁻⁷ M, 1.9 x 10⁻⁷ M | scispace.com |
| Vertically ordered mesoporous silica-nanochannel film | Bisphenol A | 15 nM | frontiersin.org |
Sampling and Analytical Procedures for Environmental and Biological Matrices
The accurate quantification of this compound in complex environmental and biological samples is crucial for understanding its prevalence, fate, and impact. The development of sensitive and selective analytical methods is essential for detecting trace levels of the compound while overcoming interference from the sample matrix. longdom.orgnih.gov Methodologies typically involve a multi-step process including sample collection, preparation (extraction and clean-up), and instrumental analysis. phenomenex.comscispace.com Chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone of modern analytical approaches for this purpose. jelsciences.comamecj.com
Analysis in Environmental Matrices
Research has focused on developing efficient methods for the determination of this compound (also known as Methoxyacetophenone) in aqueous environments. A key challenge is the extraction and concentration of the analyte from a complex matrix prior to analysis. acs.org
Sample Preparation: Microextraction Techniques
A novel approach for water sample analysis is the use of Drop-to-Drop Solvent Microextraction (DDSME), a miniaturized liquid-liquid extraction (LLE) technique that is both rapid and requires minimal solvent. acs.org In one validated method, a 0.5 μL microdrop of toluene (B28343) is used as the extraction solvent to isolate Methoxyacetophenone isomers from a single drop of a water sample. acs.org The optimal extraction is achieved with an extraction time of five minutes, without the need for salt addition to the sample. acs.org This procedure effectively concentrates the analyte from the aqueous phase into the organic solvent, preparing it for instrumental analysis. acs.organalytik-jena.com
Instrumental Analysis: GC-MS
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of this compound isomers. acs.org The chromatographic separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. jelsciences.com Following separation, the mass spectrometer provides sensitive detection and structural confirmation. acs.org For the isomers of Methoxyacetophenone, quantification is typically performed using electronic ionization mass spectrometry (EI-MS), which has demonstrated a low limit of detection (LOD). acs.org A study utilizing an internal source ion trap mass spectrometer achieved an LOD of 1 ppb for Methoxyacetophenone in water. acs.org
Table 1: Analytical Method for this compound in an Environmental Matrix
| Matrix | Sample Preparation | Analytical Technique | Key Parameters | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Water | Drop-to-Drop Solvent Microextraction (DDSME) | Gas Chromatography/Mass Spectrometry (GC/MS) | Extraction Solvent: Toluene; Extraction Time: 5 min | 1 ppb | acs.org |
Analysis in Biological Matrices
While specific, validated methods for the determination of this compound in biological matrices are not extensively detailed in recent literature, established analytical workflows for other small organic molecules in complex biological fluids are readily applicable. amecj.comcdc.gov The analysis of biological samples such as blood, plasma, or urine requires robust sample preparation to remove interfering substances like proteins, lipids, and salts. phenomenex.com
Sample Preparation: Extraction and Clean-Up
The initial and most critical step in analyzing biological samples is sample preparation. phenomenex.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scispace.comanalytik-jena.com
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous biological fluid and an organic solvent. It is effective for isolating analytes from a complex sample matrix. phenomenex.com
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that has often replaced LLE. scispace.com It operates by partitioning the analyte between a liquid sample and a solid sorbent. The analyte of interest is selectively retained on the solid phase, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent, resulting in a cleaner, more concentrated sample ready for analysis. scispace.comanalytik-jena.com
Instrumental Analysis: Chromatographic Methods
Following extraction, advanced chromatographic methods are employed for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): As with environmental samples, GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound extracted from biological samples. jelsciences.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For many pharmaceutical and metabolic analyses, HPLC coupled with tandem mass spectrometry is the method of choice. nih.gov This technique separates compounds in the liquid phase and offers exceptional sensitivity and selectivity due to the two stages of mass analysis (MS/MS), which significantly reduces background noise and improves quantification limits in highly complex matrices. nih.govdphen1.com
Table 2: General Analytical Approaches for this compound in Biological Matrices
| Matrix | Potential Sample Preparation | Suitable Analytical Technique | Rationale | Reference |
|---|---|---|---|---|
| Blood, Plasma, Serum | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | HPLC-MS/MS | Effectively removes proteins and phospholipids; provides high sensitivity and selectivity for complex matrices. | nih.govphenomenex.com |
| Urine | Dilute-and-Shoot or Solid-Phase Extraction (SPE) | GC/MS or HPLC-MS/MS | SPE is used for clean-up and concentration; both techniques offer sensitive detection. | jelsciences.comanalytik-jena.com |
Environmental Fate, Interactions, and Ecological Considerations of Methoxyphenone Compounds
Atmospheric Chemistry and Degradation Kinetics
The atmospheric chemistry of methoxyphenone compounds, particularly methoxyphenols which are structurally related and often studied as surrogates, involves reactions with key atmospheric oxidants. These reactions determine their atmospheric lifetime and the formation of secondary pollutants.
Reactions with Atmospheric Oxidants and Radicals
Methoxyphenols, such as guaiacol (B22219) (2-methoxyphenol), a representative methoxyphenol, undergo significant degradation in the atmosphere primarily through reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. nih.govacs.org The reaction mechanisms involve both OH-addition and H-atom abstraction pathways. researchgate.net For instance, the reaction of guaiacol with OH radicals can proceed via OH addition, mainly at the C2-position, leading to highly chemically activated intermediates. researchgate.netnih.gov
Studies have investigated the kinetics of these reactions. The rate coefficients for the gas-phase reactions of various methoxyphenols with NO₃ radicals have been determined in atmospheric simulation chambers. acs.org For 2-methoxyphenol (guaiacol), the rate constant with NO₃ radicals was found to be (2.69 ± 0.57) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org For 4-methoxyphenol (B1676288), the rate constant with NO₃ radicals was (13.75 ± 7.97) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org These rate constants indicate that reactions with OH and NO₃ radicals are predominant degradation pathways in the atmosphere. nih.govcopernicus.org
Data on rate constants for reactions of selected methoxyphenols with atmospheric oxidants are presented in the table below:
| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| 2-Methoxyphenol | NO₃ radical | (2.69 ± 0.57) × 10⁻¹¹ | 294 ± 2 | acs.org |
| 3-Methoxyphenol (B1666288) | NO₃ radical | (1.15 ± 0.21) × 10⁻¹¹ | 294 ± 2 | acs.org |
| 4-Methoxyphenol | NO₃ radical | (13.75 ± 7.97) × 10⁻¹¹ | 294 ± 2 | acs.org |
| Eugenol (B1671780) | OH radical | 5.91 × 10⁻¹¹ | 298 | nih.gov |
| Eugenol | O₃ | 5.48 × 10⁻¹⁶ | 298 | nih.gov |
| 2-Methoxyphenol | OH radical | 7.53 × 10⁻¹¹ | Not specified | copernicus.org |
The reaction mechanism with O₃ typically involves cycloaddition to the benzene (B151609) ring or unsaturated C=C bond, while H-abstraction and radical adduct formation are the main channels for degradation by OH and NO₃ radicals. nih.gov
Potential for Secondary Organic Aerosol Formation
Methoxyphenols, including guaiacol and syringol (2,6-dimethoxyphenol), which are components of biomass burning emissions, have been shown to be precursors to secondary organic aerosol (SOA) formation through photooxidation. capes.gov.brcopernicus.orgresearchgate.net Experiments conducted in laboratory chambers under low-NOx conditions have demonstrated SOA yields greater than 25% from the oxidation of these compounds. capes.gov.brcopernicus.orgresearchgate.net The formation of SOA is rapid and appears linear with the conversion of the primary organic compound, suggesting the formation of essentially non-volatile products. capes.gov.brcopernicus.org
The oxidation products in both the gas and aerosol phases provide insights into the chemical mechanisms leading to SOA formation. copernicus.org For example, studies on guaiacol photooxidation in the presence of NOx have shown SOA yields ranging from 9.46% to 26.37%. copernicus.org The presence of SO₂ can enhance SOA formation and its oxidation state during the photooxidation of 2-methoxyphenol. copernicus.org Atomic oxygen to carbon (O:C) ratios in the formed SOA can be high, around 0.9, similar to aged atmospheric organic aerosol. copernicus.orgresearchgate.net
Biodegradation Pathways in Environmental Systems
Biodegradation is a natural process by which microorganisms break down organic substances in various environmental matrices such as soil, water, and sediment. colinst.comnormecows.com While specific studies on the biodegradation pathways of "this compound" are limited in the provided search results, research on related methoxyphenols offers relevant insights.
For instance, 3-methoxyphenol has been identified as a potential degradation product during the biodegradation of 2-ethylhexyl-4-methoxycinnamate (EHMC) in river sediments. nih.gov This suggests that microbial communities in environmental systems can metabolize methoxylated phenolic structures. Studies on the biodegradation of methoxychlor (B150320), a compound containing methoxyphenyl groups, in soil under sequential environmental conditions (anaerobic followed by aerobic) demonstrated enhanced degradation and the involvement of biologically mediated processes. nih.gov Primary degradation of methoxychlor was observed under anaerobic conditions, with a significant reduction in the parent compound concentration. nih.gov
Biodegradation testing can be conducted under both aerobic and anaerobic conditions, with different end products expected (CO₂, H₂O, and biomass under aerobic conditions; methane (B114726) gas also formed under anaerobic conditions). normecows.com The effectiveness of biodegradation is influenced by environmental conditions such as temperature, biological activity, and microbial diversity. normecows.com
Adsorption and Separation in Environmental Matrices
Adsorption plays a significant role in the fate and transport of organic compounds, including this compound compounds, in environmental matrices such as soil, sediment, and water. The interaction between the compound and the solid matrix can influence its mobility, bioavailability, and potential for degradation. Adsorption processes are also utilized in separation techniques for removing pollutants from environmental samples.
Adsorption of organic compounds onto various sorbents is governed by multiple interactions, including Van der Waals forces, electrostatic interactions, and hydrogen or π bonds. researchgate.net The properties of both the adsorbent (e.g., surface area, pore volume, surface chemistry) and the adsorbate influence the adsorption capacity and mechanism. researchgate.netamecj.com
Future Prospects and Research Directions in Methoxyphenone Science
Rational Design and Synthesis of Next-Generation Methoxyphenone Analogues
Rational design strategies are being employed to create next-generation analogues of this compound with tailored properties for specific applications. This involves understanding the relationship between chemical structure and biological or material properties. For instance, studies on related methoxyphenol compounds have shown that structural modifications can influence antioxidant and anti-inflammatory activities. mdpi.comontosight.ai Rational design has been successfully applied in the development of other compound classes, such as telomerase inhibitors and epoxide hydrolase inhibitors, by systematically probing structural requirements and utilizing techniques like molecular docking and X-ray crystallography to understand interactions with biological targets. researchgate.netnih.gov This approach allows for the targeted synthesis of compounds with improved potency, selectivity, and potentially reduced off-target effects. nih.gov The synthesis of these analogues often involves established organic chemistry reactions, such as Friedel-Crafts acylation or coupling reactions, sometimes utilizing heterogeneous catalysts for improved efficiency and sustainability. scirp.orgresearchgate.net
Emerging Therapeutic Applications and Translational Research
Research is exploring the potential therapeutic applications of this compound and its derivatives, building on observed biological activities. Some methoxyphenol compounds have demonstrated antioxidant and anti-inflammatory properties, which are relevant in the context of various diseases, including cardiovascular conditions and neurodegenerative disorders like Alzheimer's disease. ontosight.ainih.govnih.gov For example, apocynin, a naturally occurring methoxyphenol, has been investigated for its inhibitory effect on NADPH oxidase, an enzyme involved in oxidative stress, suggesting its potential as a chemopreventative agent for cardiovascular diseases. nih.govscispace.com Other related compounds have shown potential in inhibiting enzymes like collagenase, α-amylase, and aldose reductase, and have exhibited cytotoxic activities against certain cancer cell lines in in vitro studies. archivesofmedicalscience.com Translational research will be crucial to move these findings from the laboratory to potential clinical applications, requiring further in vivo studies and comprehensive pharmacological evaluations. archivesofmedicalscience.comontosight.ai
Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies
Advanced spectroscopic and imaging techniques are vital for gaining a deeper understanding of this compound's interactions at the molecular and cellular levels. Techniques such as NMR spectroscopy and mass spectrometry imaging (MSI) can provide detailed information about the distribution and metabolism of compounds in biological samples. nih.gov Spectroscopic imaging, in general, allows for the measurement of the spatial distribution of chemical species within a sample. nih.govresearchgate.net Millimeter-wave spectroscopy, for instance, has been used to study the conformational landscape and inertial defects of methoxyphenol isomers, providing insights into their molecular structures and dynamics. aip.org These advanced methods can help elucidate the mechanisms of action of this compound analogues, identify their biological targets, and study their pharmacokinetic profiles, which are essential steps in the drug discovery and development process.
Sustainable Synthesis and Environmental Remediation Strategies
Future research will also focus on developing more sustainable methods for synthesizing this compound and exploring its potential in environmental remediation. Green chemistry principles are being applied to the synthesis of various chemicals, including methoxy-substituted compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scirp.orgresearchgate.netepa.gov Examples include the use of heterogeneous catalysts in Friedel-Crafts acylation for the synthesis of methoxyacetophenone with high selectivity and reusability. scirp.org Furthermore, this compound and related phenolic compounds are being investigated for their role in environmental remediation, particularly in the context of detecting and removing toxic pollutants from water. plos.orgrsc.orgrsc.org Chemical sensors based on nanocomposites are being developed for the sensitive and selective detection of methoxyphenol derivatives in environmental samples. plos.orgrsc.org The potential for these compounds to be involved in degradation processes in the atmosphere and their contribution to secondary organic aerosol formation is also an area of ongoing study. aip.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Methoxyphenone, and how can experimental protocols be optimized for reproducibility?
- Methodological Answer : this compound synthesis typically involves Friedel-Crafts acylation of methoxybenzene derivatives. To ensure reproducibility:
- Use standardized reagents (e.g., anhydrous AlCl₃ as a catalyst) and controlled reaction conditions (temperature: 0–5°C, inert atmosphere).
- Document step-by-step procedures, including purification methods (e.g., column chromatography or recrystallization).
- Validate purity via NMR, HPLC, and MS, adhering to guidelines for reporting experimental details .
- Key Consideration : Cross-reference synthetic protocols from peer-reviewed journals and replicate control experiments to identify deviations in yield or purity.
Q. How can researchers characterize this compound’s structural and chemical properties with high accuracy?
- Methodological Answer :
- NMR Spectroscopy : Confirm aromatic proton environments (δ 3.8 ppm for methoxy group; δ 6.8–7.8 ppm for aromatic protons) and ketone carbonyl signals (δ ~200 ppm in ¹³C NMR) .
- Mass Spectrometry : Look for molecular ion peaks at m/z 150 (C₉H₁₀O₂) and fragmentation patterns consistent with acetophenone derivatives.
- HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%) and detect trace impurities .
- Data Table :
| Analytical Method | Key Parameters | Purpose |
|---|---|---|
| NMR (¹H/¹³C) | CDCl₃ solvent, 400 MHz | Structural confirmation |
| HPLC | UV detection at 254 nm | Purity assessment |
| MS (ESI/TOF) | Positive ion mode | Molecular weight validation |
Q. What are the known biological targets and mechanisms of action of this compound as a herbicide?
- Methodological Answer : this compound inhibits photosynthesis by targeting Photosystem II (PSII) in plants. To study this:
- Conduct in vitro assays with isolated chloroplasts to measure electron transport rates.
- Compare dose-response curves with standard herbicides (e.g., atrazine) .
- Research Gap : In vivo activity data (e.g., soil persistence, non-target organism toxicity) remains limited, requiring field studies with GC-MS analysis for metabolite tracking .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound across studies?
- Methodological Answer :
- Step 1 : Compile literature-reported NMR shifts and identify outliers.
- Step 2 : Re-synthesize this compound under standardized conditions and reacquire spectra.
- Step 3 : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to calibrate instruments .
- Step 4 : Publish raw spectral data in supplementary materials to enable cross-validation .
- Example Contradiction : Discrepancies in aromatic proton shifts may arise from solvent polarity or impurities.
Q. What experimental designs are optimal for studying this compound’s environmental fate and degradation pathways?
- Methodological Answer :
- Laboratory Setup : Simulate aerobic/anaerobic soil conditions with ¹⁴C-labeled this compound to track mineralization rates.
- Field Studies : Deploy soil cores in agricultural zones and analyze metabolites via LC-MS/MS.
- Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate half-life and identify persistent intermediates .
- Key Challenge : Differentiate abiotic (e.g., photolysis) vs. biotic degradation pathways using sterile vs. non-sterile soil controls.
Q. How can computational methods enhance the understanding of this compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with PSII D1 protein (PDB ID: 1JBZ).
- DFT Calculations : Optimize this compound’s geometry at B3LYP/6-311+G(d,p) level to study electron distribution and reaction sites.
- QSPR Models : Corrogate herbicidal activity with substituent effects (e.g., Hammett σ values) to guide derivative design .
Research Tools and Standards
- Reference Standards : Commercially available this compound standards (CAS RN: [see for specific identifiers]) ensure analytical consistency.
- Safety Protocols : Follow OSHA HCS guidelines (H302: harmful if swallowed) and use PPE during handling .
Key Data Contradictions and Gaps
| Issue | Proposed Resolution | Reference |
|---|---|---|
| Limited in vivo bioactivity data | Conduct longitudinal ecotoxicity studies in model organisms (e.g., Daphnia magna) | |
| Variable degradation half-lives in soil | Standardize OECD 307 guidelines for hydrolysis studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
